11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of biological activities, including their use as anxiolytics, sedatives, and anticonvulsants
Preparation Methods
The synthesis of 11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One efficient method involves the carbonylative Sonogashira reaction followed by aza-Michael addition and cyclocondensation . This one-pot synthesis method uses iodobenzene and terminal alkynes as starting materials, with a Pd-catalyzed carbonylative coupling to form 1,3-ynones as key intermediates. The subsequent cyclocondensation is catalyzed by Cp2TiCl2/m-phthalic acid/ethanol under mild conditions, yielding the desired benzodiazepine compound with high efficiency .
Chemical Reactions Analysis
11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Scientific Research Applications
11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Biology: The compound is used in biochemical assays to investigate its interactions with various biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism of action of 11-(2-chlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound exerts anxiolytic, sedative, and anticonvulsant effects. This interaction leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Properties
CAS No. |
312622-65-4 |
---|---|
Molecular Formula |
C26H23ClN2O2 |
Molecular Weight |
430.9g/mol |
IUPAC Name |
6-(2-chlorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H23ClN2O2/c1-31-18-12-10-16(11-13-18)17-14-23-25(24(30)15-17)26(19-6-2-3-7-20(19)27)29-22-9-5-4-8-21(22)28-23/h2-13,17,26,28-29H,14-15H2,1H3 |
InChI Key |
HPNULZLDPIMLNF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5Cl)C(=O)C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5Cl)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.